![molecular formula C11H13F3N2S B5217831 N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea (PTPT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it has been suggested that N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea may inhibit the activity of certain enzymes involved in various biological processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. In vivo studies have shown that N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It is also soluble in organic solvents, which makes it easy to use in various assays. However, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has some limitations. It has low water solubility, which limits its use in aqueous systems. It is also toxic at high concentrations, which can limit its use in some assays.
Zukünftige Richtungen
There are several future directions for N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea research. One potential direction is the development of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea derivatives with improved solubility and toxicity profiles. Another direction is the study of the mechanism of action of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its derivatives. This could lead to the identification of new targets for drug development. Additionally, the potential use of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its derivatives in agriculture and environmental science should be further explored.
Synthesemethoden
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)aniline with propyl isothiocyanate in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)aniline with propyl isocyanate in the presence of a catalyst. The resulting N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as an anti-malarial drug.
In agriculture, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have herbicidal properties. It has been studied for its potential use as a herbicide to control weeds in crops. In environmental science, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been studied for its potential use as a water treatment agent to remove heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
1-propyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2S/c1-2-6-15-10(17)16-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHOIBRJLGISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

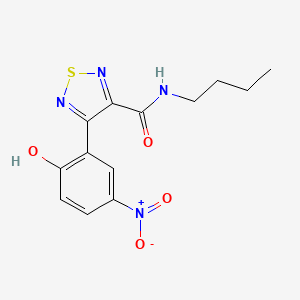
![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
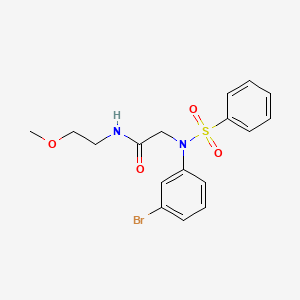
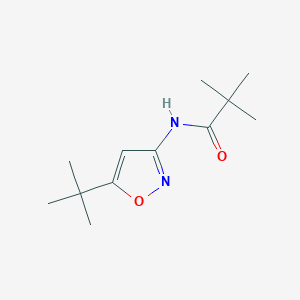
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)
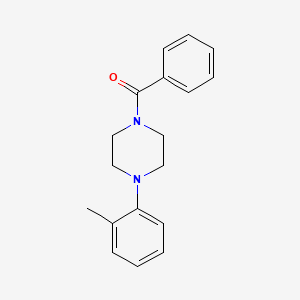
![N'-(3-methoxypropyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5217804.png)
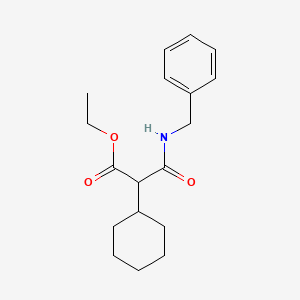
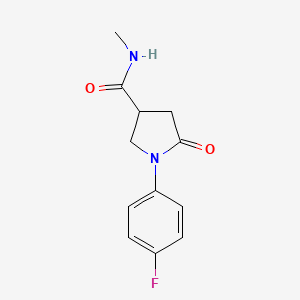
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5217826.png)
![(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)